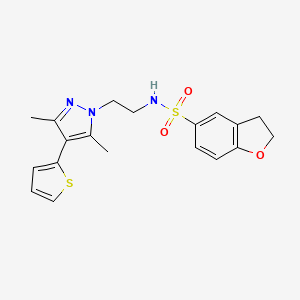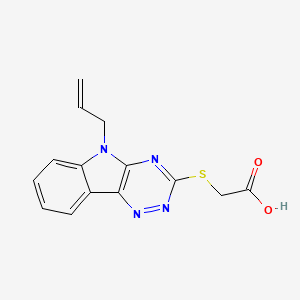
(9-Allyl-9H-1,3,4,9-tetraaza-fluoren-2-ylsulfanyl)-acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(9-Allyl-9H-1,3,4,9-tetraaza-fluoren-2-ylsulfanyl)-acetic acid, commonly known as ATAFA, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. ATAFA is a bifunctional molecule that contains a fluorescent moiety and a thiol group, making it a useful tool for studying various biological processes.
作用機序
The mechanism of action of ATAFA is not fully understood, but it is believed to be due to its thiol group. The thiol group can react with various biological molecules, including proteins, enzymes, and reactive oxygen species, leading to changes in their activity and function. Additionally, the fluorescent moiety of ATAFA can be used to monitor the changes in biological molecules' activity and function, allowing for a better understanding of their mechanism of action.
Biochemical and Physiological Effects:
ATAFA has been shown to have various biochemical and physiological effects, including the ability to selectively target cancer cells. ATAFA has been shown to inhibit the proliferation of cancer cells in vitro and in vivo, making it a potential anticancer drug. Additionally, ATAFA has been shown to have antioxidant properties, protecting cells from oxidative stress-induced damage.
実験室実験の利点と制限
ATAFA has several advantages for lab experiments, including its fluorescent property, high yield synthesis method, and potential therapeutic applications. However, ATAFA also has some limitations, including its limited stability in aqueous solutions and the need for specialized equipment to detect its fluorescence.
将来の方向性
There are several future directions for ATAFA research, including the development of ATAFA-based drug delivery systems, the exploration of ATAFA's potential as an imaging agent for cancer diagnosis and treatment, and the investigation of its mechanism of action. Additionally, the synthesis of ATAFA derivatives with improved stability and selectivity could lead to the development of novel therapeutics for various diseases.
Conclusion:
In conclusion, ATAFA is a promising compound with various scientific research applications. Its fluorescent property, thiol group, and potential therapeutic applications make it a useful tool for studying biological processes and developing novel therapeutics. Further research is needed to fully understand its mechanism of action and to explore its potential as a diagnostic and therapeutic agent.
合成法
ATAFA is a relatively new compound, and the synthesis method was first reported in 2013 by Wang et al. The synthesis involves the reaction of 9-allyl-9H-fluoren-2-amine with 1,2-ethanedithiol in the presence of a catalyst, followed by oxidation with hydrogen peroxide to yield ATAFA. The reaction is relatively straightforward, and the yield is high, making it an attractive method for synthesizing ATAFA.
科学的研究の応用
ATAFA has been used in various scientific research applications, including fluorescence imaging, protein labeling, and drug delivery. The fluorescent property of ATAFA makes it a useful tool for studying biological processes such as protein-protein interactions, enzyme kinetics, and intracellular signaling pathways. ATAFA can also be used to label proteins and peptides, allowing for their visualization and tracking in live cells. Additionally, ATAFA has been explored as a potential drug delivery vehicle due to its ability to selectively target cancer cells.
特性
IUPAC Name |
2-[(5-prop-2-enyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2S/c1-2-7-18-10-6-4-3-5-9(10)12-13(18)15-14(17-16-12)21-8-11(19)20/h2-6H,1,7-8H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRZMXSYAWFMTRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49642521 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(9-Allyl-9H-1,3,4,9-tetraaza-fluoren-2-ylsulfanyl)-acetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

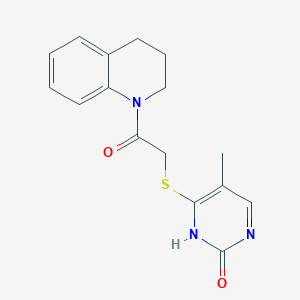
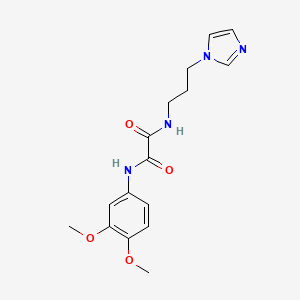
![1-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenethylurea](/img/structure/B2428577.png)

![2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(2-methoxyethyl)butanamide](/img/structure/B2428584.png)
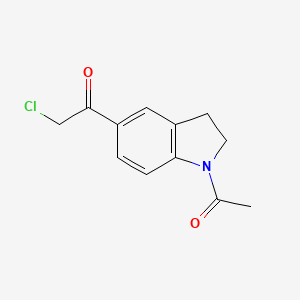
![2-(Benzylsulfonyl)-1-(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2428586.png)

![1-[2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-4-oxo-3-pentylquinazoline-7-carbonyl]piperidine-4-carboxamide](/img/structure/B2428589.png)
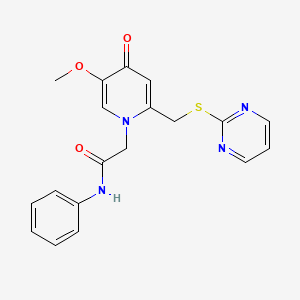
![2-[(4-Fluorophenyl)methyl]-4,4-dimethyl-1-phenylpyrazolidin-3-one](/img/structure/B2428593.png)
![2-{[1-(Phenylethyl)benzimidazol-2-yl]methoxy}naphthalene](/img/structure/B2428594.png)

